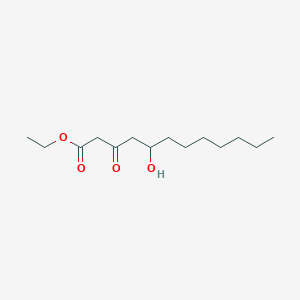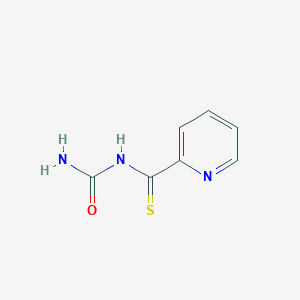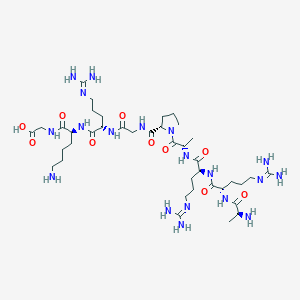
Ethyl 5-hydroxy-3-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-3-oxododecanoate is an organic compound with the molecular formula C14H26O4. It is a derivative of dodecanoic acid, featuring both a hydroxy group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of the corresponding bisenolates with molecular oxygen . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using molecular oxygen or other oxidizing agents. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-3-oxododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-3-oxododecanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing the compound’s overall behavior and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxy-3-oxoundecanoate: Similar structure with one less carbon atom.
Ethyl 5-hydroxy-3-oxotridecanoate: Similar structure with one more carbon atom.
Uniqueness
Ethyl 5-hydroxy-3-oxododecanoate is unique due to its specific carbon chain length and the presence of both hydroxy and keto functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .
Propriétés
Numéro CAS |
650596-77-3 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-3-oxododecanoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-6-7-8-9-12(15)10-13(16)11-14(17)18-4-2/h12,15H,3-11H2,1-2H3 |
Clé InChI |
YXZZFEFJWFRJMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC(=O)CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)

![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)

![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)


![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
